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Compound of Interest

Compound Name: 2,3-Dimethyl-1-nitronaphthalene

Cat. No.: B1604599

Note to the reader: Information regarding the crystal structure analysis of 2,3-Dimethyl-1-
nitronaphthalene is not available in the searched scientific literature. This guide therefore
presents a detailed analysis of a closely related compound, 2-Isopropyl-4,7-dimethyl-1-
nitronaphthalene, to provide a representative technical overview for researchers, scientists,
and drug development professionals.

Crystal Structure Analysis of 2-Isopropyl-4,7-
dimethyl-1-nitronaphthalene

This technical guide details the synthesis, crystallization, and crystal structure determination of
2-1sopropyl-4,7-dimethyl-1-nitronaphthalene. The data and methodologies are compiled to
facilitate understanding and further research in the field of naphthalene derivatives.

Data Presentation

The crystallographic data for 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, with the chemical
formula CisH17NOz2, are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1604599?utm_src=pdf-interest
https://www.benchchem.com/product/b1604599?utm_src=pdf-body
https://www.benchchem.com/product/b1604599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Empirical formula C15H17NO2
Formula weight 243.30
Temperature 296 K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21/m

Unit cell dimensions

a=9.7637 (7) Ab = 12.6508 (9) Ac = 11.6162
(8) A = 113.897 (2)°

Volume 1311.82 (16) As

Z 4

Density (calculated) 1.230 Mg/m3
Absorption coefficient 0.08 mm—1

F(000) 520

Crystal size 0.45x 0.35 x 0.30 mm

Theta range for data collection

17t0275°

Index ranges

-12<=h<=12, -16<=k<=16, -15<=I<=15

Reflections collected

21437

Independent reflections

2686 [R(int) = 0.027]

Completeness to theta = 25.242°

100.0 %

Absorption correction

Multi-scan

Max. and min. transmission

0.746 and 0.652

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2686 /0/ 167

Goodness-of-fit on F2

1.07
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Final R indices [I>2sigma(l)] R1=0.047, wR2 = 0.147
R indices (all data) R1 =0.058, wR2 = 0.153
Extinction coefficient n/a

Largest diff. peak and hole 0.22 and -0.17 e.A-3

Experimental Protocols
Synthesis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene[1][2]

The synthesis of the title compound was achieved through the nitration of 2-isopropyl-4,7-
dimethylnaphthalene, which was previously synthesized from a mixture of a- and [3-
himachalene.[2]

o Reaction Setup: A 250 ml reactor equipped with a magnetic stirrer and a dropping funnel was
charged with 60 ml of dichloromethane, 3 ml of nitric acid, and 5 ml of concentrated sulfuric
acid.

» Addition of Reactant: The mixture was cooled, and a solution of 6 g (30 mmol) of 2-isopropyl-
4,7-dimethylnaphthalene in 30 ml of dichloromethane was added dropwise.

¢ Reaction: The reaction mixture was stirred for 4 hours.

e Quenching and Extraction: The reaction was quenched with 50 ml of ice water and extracted

with dichloromethane.

e Washing and Drying: The combined organic layers were washed five times with 40 ml of
water, dried over sodium sulfate, and concentrated under vacuum.

 Purification: The residue was purified by chromatography on a silica gel column using a
hexane-ethyl acetate (98/2) mixture as the eluent, yielding the title compound (5 g, 66%
yield).

Crystallization[1][2]
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Single crystals suitable for X-ray diffraction were obtained by recrystallization from a
cyclohexane solution, which yielded yellow blocks.[2]

X-ray Data Collection and Structure Refinement[1][3]

Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer
using Mo Ka radiation (A = 0.71073 A) at a temperature of 296 K.[3]

¢ Cell Refinement and Data Reduction: The unit cell refinement and data reduction were
performed using the SAINT software.

e Structure Solution and Refinement: The crystal structure was solved using SHELXS2014
and refined by full-matrix least-squares on F2 using SHELXL2014.[1] All non-hydrogen atoms
were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined
using a riding model.

o Software: Molecular graphics were generated using ORTEP-3 for Windows and Mercury.
The publication material was prepared using publCIF.[1]

Structural Commentary

The molecular structure of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene reveals that all non-H
atoms, except for the methyl groups of the isopropyl unit and the oxygen atoms of the nitro
group, lie on a crystallographic mirror plane.[1][2] The dihedral angle between the naphthalene
plane and the nitro group is 90°.[1][2] In the crystal, molecules are linked by Tt—T11 interactions
with a centroid—centroid separation of 3.6591 (4) A, forming stacks along the b-axis.[1][2]

Mandatory Visualization
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Caption: Workflow for the synthesis and crystal structure analysis.
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Caption: Logical flow from synthesis to structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-depth Technical Guide on the Crystal Structure
Analysis of a Nitronaphthalene Derivative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1604599#crystal-structure-analysis-of-2-3-dimethyl-
1-nitronaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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